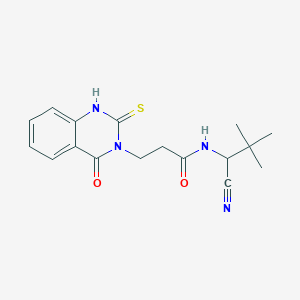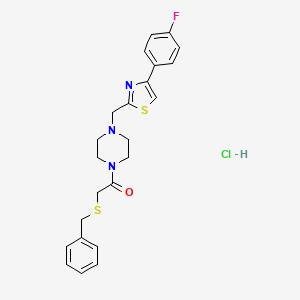
2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound with potential applications in medicinal chemistry and pharmacology. It possesses a complex structure involving a thiazole ring, a piperazine moiety, and a fluorophenyl group, making it a subject of interest for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of Thiazole Ring: : The initial step may involve the formation of the thiazole ring through the reaction of appropriate starting materials like 4-fluoroaniline and thioamide under cyclization conditions.
Benzylation: : The next step might include benzylation of the thiazole derivative using benzyl chloride or a similar reagent.
Piperazine Introduction: : This step involves the reaction of the benzylthio thiazole intermediate with a suitable piperazine derivative under controlled conditions.
Final Functionalization: : The final step may include introducing the ethanone functionality and converting the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions, use of high-purity reagents, and scaling up the synthesis using suitable reactors and purification techniques. Efficient catalysts and reaction monitoring would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the thioether group, potentially forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the ketone group, yielding alcohol derivatives.
Substitution: : The aromatic rings and piperazine moiety may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Use of reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products Formed
Sulfoxides and Sulfones: from oxidation reactions.
Alcohol Derivatives: from reduction reactions.
Substituted Derivatives: depending on the nature of the substitution reaction.
Scientific Research Applications
2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has various applications:
Chemistry: : As an intermediate for the synthesis of more complex molecules.
Biology: : Potential use in studying biological pathways and interactions, given its complex structure.
Medicine: : Exploration of its pharmacological properties for potential therapeutic applications, especially in the treatment of conditions involving thiazole and piperazine derivatives.
Industry: : Possible use in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride would depend on its specific biological target. The compound's structure suggests it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The fluorophenyl group may enhance binding affinity, while the thiazole and piperazine moieties could contribute to its overall activity profile.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-piperazin-1-yl)ethanone hydrochloride
1-(4-(4-fluorophenyl)thiazol-2-yl)-4-piperazine derivatives
Benzylthio ketone derivatives
Uniqueness: 2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride stands out due to its combination of a thiazole ring, a fluorophenyl group, and a benzylthio moiety, which together may impart unique chemical and biological properties not found in other similar compounds.
There you go! This should give you a comprehensive overview. Anything else you'd like to explore?
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3OS2.ClH/c24-20-8-6-19(7-9-20)21-16-30-22(25-21)14-26-10-12-27(13-11-26)23(28)17-29-15-18-4-2-1-3-5-18;/h1-9,16H,10-15,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZNQHZJKXQIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
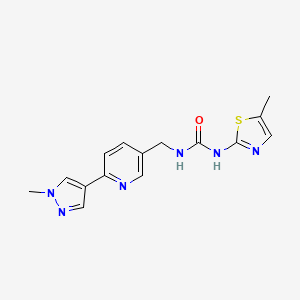
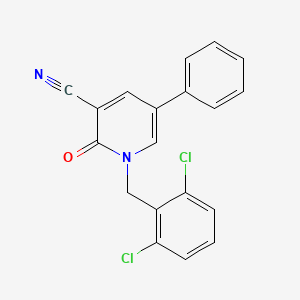
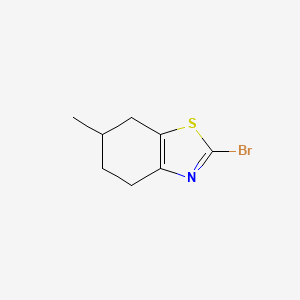
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2890772.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)
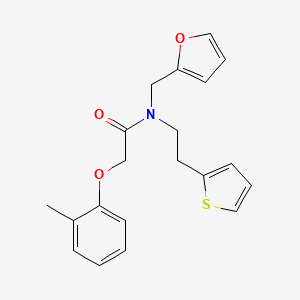
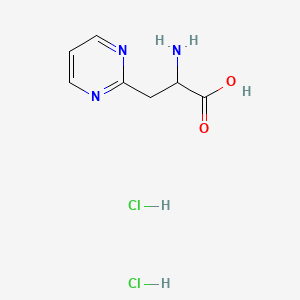
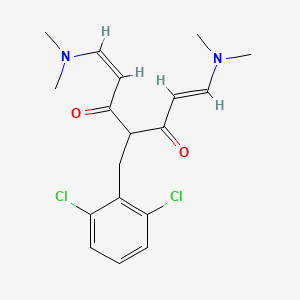
![1-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2890784.png)
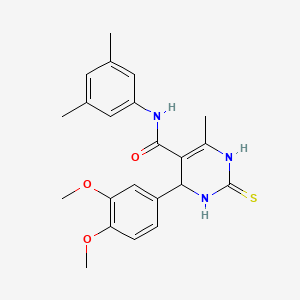
![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)
